Selectivity Window: FLT3-ITD Mutant vs. FLT3-WT Cell Antiproliferative Activity
PROTAC FLT3/CDK9 degrader-1 demonstrates a pronounced selectivity for FLT3-ITD mutated cells over FLT3 wild-type cells. In a 72-hour cell proliferation assay, the IC50 against MV4-11 (FLT3-ITD) was 0.047 μM, while against RS4-11 (FLT3-WT) it was 1.014 μM, yielding a 22-fold selectivity ratio . Similarly, MOLM-13 (another FLT3-ITD line) showed an IC50 of 0.042 μM, while non-ITD AML lines HL60, U937, and THP-1 exhibited IC50 values of 6.122 μM, 9.507 μM, and 9.993 μM respectively (>130-fold difference relative to MV4-11) . Kasumi-1, CEM, and K562 cells were essentially insensitive (IC50 >10 μM) . This selectivity profile is consistent with the PROTAC's dependence on FLT3-ITD oncogenic addiction for its anti-proliferative effect.
| Evidence Dimension | Antiproliferative IC50 in FLT3-ITD vs. FLT3-WT cell lines |
|---|---|
| Target Compound Data | MV4-11 IC50 = 0.047 μM; MOLM-13 IC50 = 0.042 μM; RS4-11 IC50 = 1.014 μM; HL60 IC50 = 6.122 μM; U937 IC50 = 9.507 μM; Kasumi-1 IC50 >10 μM |
| Comparator Or Baseline | MV4-11 CRBN-def. IC50 = 0.119 μM (CRBN dependence control); RS4-11 (FLT3-WT) IC50 = 1.014 μM (selectivity baseline) |
| Quantified Difference | 22-fold (MV4-11 vs. RS4-11); >130-fold (MV4-11 vs. HL60, U937, THP-1) |
| Conditions | Cell proliferation assay, 0-10 μM concentration range, 72 h incubation, panel of 10 cell lines |
Why This Matters
A >20-fold selectivity window between FLT3-ITD and FLT3-WT cells is critical for researchers validating target engagement specificity; unlike pan-FLT3 inhibitors such as gilteritinib, which inhibit both mutant and wild-type FLT3, this degrader's selectivity profile reduces confounding variables in FLT3-ITD phenotype dissection.
